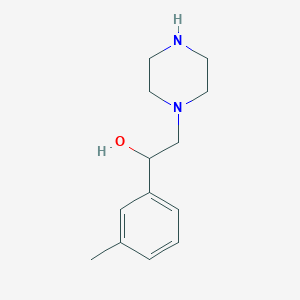
2-(Piperazin-1-yl)-1-(m-tolyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperazin-1-yl)-1-(m-tolyl)ethan-1-ol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Piperazin-1-yl)-1-(m-tolyl)ethan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets. The presence of the m-tolyl group enhances lipophilicity, potentially improving bioavailability.
Anticancer Activity
The anticancer potential of piperazine derivatives has been widely documented. For example, compounds containing piperazine moieties have shown moderate to significant efficacy against various cancer cell lines, including breast cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression through various pathways, including PARP inhibition and caspase activation .
Table 1: Summary of Anticancer Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-468 | 0.6 | DNA damage induction |
| Compound B | MCF-7 | 39 | Inhibition of protein synthesis |
| This compound | TBD | TBD |
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications on the piperazine ring and substituents can significantly impact efficacy. For instance, studies have shown that altering the position and nature of substituents can enhance or diminish activity against specific targets .
Case Studies
One notable study involved the synthesis and evaluation of various piperazine derivatives for their anticancer properties. Compounds were tested against multiple cancer cell lines, revealing that structural modifications could lead to significant changes in IC50 values. Such findings underscore the importance of systematic exploration in developing effective therapeutic agents .
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-2-piperazin-1-ylethanol |
InChI |
InChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)13(16)10-15-7-5-14-6-8-15/h2-4,9,13-14,16H,5-8,10H2,1H3 |
Clé InChI |
XZSDZMCXTGIGKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(CN2CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















